molecular formula C11H15BrOZn B14882258 (2-sec-Butyloxy-5-methylphenyl)Zinc bromide

(2-sec-Butyloxy-5-methylphenyl)Zinc bromide

Cat. No.: B14882258
M. Wt: 308.5 g/mol
InChI Key: BLEYOUTXOVSDGQ-UHFFFAOYSA-M
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Description

(2-sec-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sec-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of 2-sec-butyloxy-5-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-sec-butyloxy-5-methylphenyl bromide+Zn(2-sec-butyloxy-5-methylphenyl)zinc bromide\text{2-sec-butyloxy-5-methylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-sec-butyloxy-5-methylphenyl bromide+Zn→(2-sec-butyloxy-5-methylphenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

(2-sec-butyloxy-5-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the (2-sec-butyloxy-5-methylphenyl) group and another organic moiety.

Scientific Research Applications

(2-sec-butyloxy-5-methylphenyl)zinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers use this compound to develop new drug candidates by forming carbon-carbon bonds in drug molecules.

    Biological Studies: It is used in the synthesis of biologically active compounds for studying their effects on biological systems.

Mechanism of Action

The mechanism of action of (2-sec-butyloxy-5-methylphenyl)zinc bromide involves the transfer of the (2-sec-butyloxy-5-methylphenyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (2-ethoxy-2-oxo-ethyl)zinc bromide
  • Benzylzinc bromide

Uniqueness

(2-sec-butyloxy-5-methylphenyl)zinc bromide is unique due to its specific substituent groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications where other organozinc compounds might not be as effective.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-butan-2-yloxy-4-methylbenzene-6-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-4-10(3)12-11-7-5-9(2)6-8-11;;/h5-7,10H,4H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

BLEYOUTXOVSDGQ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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